N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-methoxybenzenesulfonamide
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Description
N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-methoxy
Biological Activity
N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be represented with the following chemical structure:
- Molecular Formula : C16H16Cl2N1O4S1
- Molecular Weight : 367.27 g/mol
This compound exhibits various biological activities through several mechanisms:
- Enzyme Inhibition : This compound has been shown to inhibit certain enzymes that are crucial for bacterial growth and proliferation. For instance, it acts as a competitive inhibitor of dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria, which is a common target for sulfonamide antibiotics.
- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against various strains of bacteria, particularly Gram-positive bacteria. Its structural similarities to known sulfonamide antibiotics suggest a potential for similar therapeutic applications.
- Anticancer Properties : There is emerging evidence suggesting that the compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism involves the modulation of cell signaling pathways related to cell survival and proliferation.
Biological Activity Data
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Enzyme Inhibition | Competitive inhibition of enzymes | |
Anticancer | Induction of apoptosis in cancer cells |
Case Studies and Research Findings
- Antimicrobial Study : A study conducted on the antimicrobial efficacy of this compound revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate potency compared to standard antibiotics.
- Cancer Cell Line Testing : In vitro studies using human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent reduction in cell viability. The IC50 was found to be approximately 15 µM after 48 hours of treatment, suggesting potential use as a chemotherapeutic agent.
- Mechanistic Insights : Molecular docking studies have provided insights into the binding affinity of this compound to target proteins involved in cancer progression. These studies suggest that the compound may interact with key proteins such as tubulin and topoisomerases, which are critical for cell division and DNA replication.
Properties
IUPAC Name |
N-(2,4-dichloro-5-phenylmethoxyphenyl)-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO4S/c1-26-15-7-9-16(10-8-15)28(24,25)23-19-12-20(18(22)11-17(19)21)27-13-14-5-3-2-4-6-14/h2-12,23H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYZCZMQNMPOHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2Cl)Cl)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.